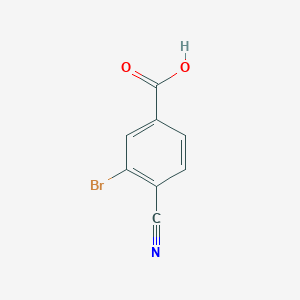

3-Brom-4-cyanobenzoesäure

Übersicht

Beschreibung

3-Bromo-4-cyanobenzoic acid is a chemical compound with the molecular formula C8H4BrNO2 and a molecular weight of 226.03 . It is a yellow to brown solid at room temperature .

Synthesis Analysis

The synthesis of 3-Bromo-4-cyanobenzoic acid involves two stages. In the first stage, ethyl 3-bromo-4-cyanobenzoate reacts with sodium hydroxide, ethanol, and water in tetrahydrofuran for 20 hours. In the second stage, the reaction occurs with hydrogen chloride in tetrahydrofuran, ethanol, and water .Molecular Structure Analysis

The IUPAC name for 3-Bromo-4-cyanobenzoic acid is 3-bromo-4-cyanobenzoic acid. The InChI code is 1S/C8H4BrNO2/c9-7-3-5(8(11)12)1-2-6(7)4-10/h1-3H,(H,11,12) and the InChI key is WAFUFPLTXVDCNT-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

3-Bromo-4-cyanobenzoic acid is a yellow to brown solid at room temperature . It has a molecular weight of 226.03 .Wissenschaftliche Forschungsanwendungen

Organische Synthese

3-Brom-4-cyanobenzoesäure: ist ein wertvolles Zwischenprodukt in der organischen Synthese. Seine Cyanogruppe kann als Vorläufer für weitere funktionelle Gruppenumwandlungen dienen, z. B. in Carbonsäuren, Ester oder Amide, die grundlegend für die Synthese einer Vielzahl organischer Verbindungen sind .

Pharmazeutische Forschung

In der pharmazeutischen Forschung wird This compound zur Herstellung neuartiger Verbindungen mit potenziellen medizinischen Eigenschaften verwendet. Sie ist besonders nützlich bei der Synthese von niedermolekularen Medikamenten, da sie leicht nukleophile Substitutionsreaktionen eingehen kann .

Materialwissenschaften

Diese Verbindung findet Anwendungen in der Materialwissenschaft, insbesondere in der Entwicklung organischer Halbleiter. Das Bromatom ermöglicht eine einfache Vernetzung mit anderen organischen Molekülen, was entscheidend für die Herstellung von Materialien mit den gewünschten elektronischen Eigenschaften ist .

Analytische Chemie

This compound: kann als Standard oder Reagenz in der analytischen Chemie verwendet werden. Ihre einzigartigen spektralen Eigenschaften machen sie für den Einsatz in der spektroskopischen Analyse und als Kalibrierstandard in verschiedenen chromatographischen Techniken geeignet .

Chemische Synthese

Die Verbindung wird bei der Synthese von Heterocyclen verwendet, bei denen es sich um Ringe handelt, die mindestens zwei verschiedene Elemente als Mitglieder ihres/ihrer Rings/Ringe enthalten. Diese Strukturen sind Bestandteile vieler Pharmazeutika und Agrochemikalien .

Chromatographie

Aufgrund ihrer besonderen chemischen Struktur kann This compound in der Chromatographie als Derivat zur Trennung komplexer Gemische verwendet werden. Sie trägt zur Verbesserung des Nachweises und der Quantifizierung von Substanzen in einer Probe bei .

Safety and Hazards

Wirkmechanismus

Target of Action

Benzoic acid derivatives, like 3-Bromo-4-cyanobenzoic acid, often target enzymes or receptors in the body, altering their function. The specific target would depend on the exact structure of the compound and the biological system in which it is active .

Mode of Action

The mode of action of such compounds typically involves binding to the target enzyme or receptor, which can either inhibit or enhance the target’s activity .

Biochemical Pathways

Benzoic acid derivatives can be involved in a variety of biochemical pathways, depending on their specific targets. They may affect metabolic pathways, signal transduction pathways, or other cellular processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound like 3-Bromo-4-cyanobenzoic acid would depend on factors such as its chemical structure, the route of administration, and the individual’s metabolic processes .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. This could range from changes in cellular metabolism to alterations in signal transduction .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of a compound like 3-Bromo-4-cyanobenzoic acid .

Biochemische Analyse

Biochemical Properties

3-Bromo-4-cyanobenzoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to participate in nucleophilic substitution reactions, where it can act as an electrophile. The bromine atom in 3-Bromo-4-cyanobenzoic acid can be replaced by nucleophiles, leading to the formation of new compounds. This compound can also interact with enzymes involved in oxidative stress responses, such as peroxidase and catalase, influencing their activity and stability .

Cellular Effects

3-Bromo-4-cyanobenzoic acid has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have demonstrated that 3-Bromo-4-cyanobenzoic acid can induce oxidative stress in cells, leading to the generation of reactive oxygen species (ROS). This oxidative stress can affect cell viability, proliferation, and apoptosis . Additionally, 3-Bromo-4-cyanobenzoic acid can modulate the activity of antioxidant enzymes, further impacting cellular redox balance.

Molecular Mechanism

The molecular mechanism of 3-Bromo-4-cyanobenzoic acid involves its interactions with biomolecules at the molecular level. This compound can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. For example, 3-Bromo-4-cyanobenzoic acid can inhibit the activity of cytochrome oxidase, a key enzyme in the electron transport chain, by binding to its active site . This inhibition can disrupt cellular respiration and energy production. Additionally, 3-Bromo-4-cyanobenzoic acid can influence gene expression by modulating transcription factors and signaling pathways involved in oxidative stress responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Bromo-4-cyanobenzoic acid can change over time due to its stability and degradation. This compound is relatively stable under normal storage conditions but can degrade when exposed to light, heat, or moisture . Long-term exposure to 3-Bromo-4-cyanobenzoic acid in in vitro or in vivo studies has shown that it can lead to sustained oxidative stress and alterations in cellular function. These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of 3-Bromo-4-cyanobenzoic acid can vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function and overall health. At higher doses, 3-Bromo-4-cyanobenzoic acid can induce toxic effects, including oxidative damage, inflammation, and organ dysfunction . Threshold effects have been observed, where a certain dosage level leads to significant changes in cellular and physiological responses. It is crucial to determine the appropriate dosage range for experimental studies to avoid adverse effects.

Metabolic Pathways

3-Bromo-4-cyanobenzoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can undergo biotransformation through phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. Enzymes such as cytochrome P450 oxidases play a key role in the metabolism of 3-Bromo-4-cyanobenzoic acid, converting it into more water-soluble metabolites for excretion. These metabolic pathways can influence the compound’s bioavailability and toxicity.

Transport and Distribution

The transport and distribution of 3-Bromo-4-cyanobenzoic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, 3-Bromo-4-cyanobenzoic acid can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary depending on factors such as blood flow, tissue permeability, and binding affinity to cellular components.

Subcellular Localization

3-Bromo-4-cyanobenzoic acid can localize to specific subcellular compartments, affecting its activity and function. This compound can be targeted to organelles such as mitochondria, where it can interact with mitochondrial enzymes and influence cellular respiration . Post-translational modifications, such as phosphorylation or ubiquitination, can also regulate the subcellular localization of 3-Bromo-4-cyanobenzoic acid, directing it to specific compartments for its biochemical actions.

Eigenschaften

IUPAC Name |

3-bromo-4-cyanobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO2/c9-7-3-5(8(11)12)1-2-6(7)4-10/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAFUFPLTXVDCNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

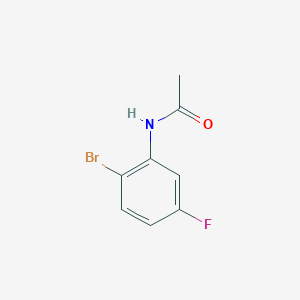

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1442097.png)